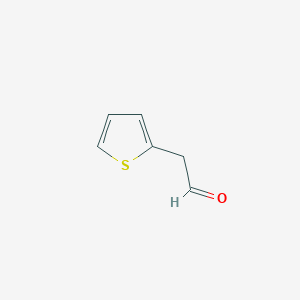

2-(Thiophen-2-yl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGKLBDOZYMAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424006 | |

| Record name | thienylethanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15022-15-8 | |

| Record name | thienylethanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Thiophen-2-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)acetaldehyde is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis and medicinal chemistry. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [2][3] |

| Molecular Weight | 126.18 g/mol | [2][3] |

| CAS Number | 15022-15-8 | [2] |

| Appearance | Yellow oil | [4] |

| Boiling Point | 69-74 °C at 8 Torr | [3] |

| Density (Predicted) | 1.157 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in alcohol. Estimated water solubility: 6534 mg/L at 25 °C. | [5] |

| LogP (o/w) (Estimated) | 1.453 | [3] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized in the following tables, based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | t | 1H | -CHO |

| ~7.3 | dd | 1H | Thiophene H5 |

| ~7.0 | dd | 1H | Thiophene H3 |

| ~6.9 | dd | 1H | Thiophene H4 |

| ~3.9 | d | 2H | -CH₂- |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. Coupling constants for the thiophene ring protons are typically in the range of 1-5 Hz.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | -CHO |

| ~140 | Thiophene C2 |

| ~128 | Thiophene C5 |

| ~127 | Thiophene C3 |

| ~125 | Thiophene C4 |

| ~45 | -CH₂- |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1720 | Strong | C=O stretch (aldehyde) |

| ~1500-1400 | Medium | C=C stretch (thiophene ring) |

| ~850-700 | Strong | C-H out-of-plane bend (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 97 | [M - CHO]⁺ |

| 83 | Thiophene ring fragment |

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of 2-(thiophen-2-yl)ethanol to this compound using Swern oxidation, a mild and efficient method.[6][7][8][9]

Materials:

-

2-(Thiophen-2-yl)ethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of 2-(thiophen-2-yl)ethanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel.[10][11] A suitable mobile phase would be a mixture of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity.

Reactivity and Applications in Drug Development

The aldehyde functionality and the thiophene ring make this compound a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activity.[4]

Reactivity

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-(thiophen-2-yl)acetic acid, a precursor for various derivatives.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(thiophen-2-yl)ethanol.

-

Condensation Reactions: It can participate in various carbon-carbon bond-forming reactions, such as aldol and Knoevenagel condensations.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent yields substituted 2-(thiophen-2-yl)ethylamines.

Role in Drug Discovery

The thiophene nucleus is a key structural motif in a number of clinically used drugs.[1] Thiophene-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

Inhibition of Inflammatory Pathways:

Derivatives of this compound have the potential to be developed as inhibitors of key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13][14] These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Potential in Neurodegenerative Diseases:

Thiophene derivatives have also been explored as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[15] One of the key targets in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.[16]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its rich reactivity, coupled with the proven pharmacological importance of the thiophene scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases, including inflammatory disorders and neurodegenerative conditions. This technical guide provides a solid foundation of its chemical properties and synthetic methodologies to aid researchers in its effective utilization.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, CDCl3, experimental) (HMDB0000990) [hmdb.ca]

- 2. This compound | C6H6OS | CID 6430722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 15022-15-8 CAS MSDS (2-Thiopheneacetaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-thiophene acetaldehyde, 15022-15-8 [thegoodscentscompany.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. baranlab.org [baranlab.org]

- 11. orgsyn.org [orgsyn.org]

- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone (Journal Article) | OSTI.GOV [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]

An In-depth Technical Guide to 2-(Thiophen-2-yl)acetaldehyde (CAS: 15022-15-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Thiophen-2-yl)acetaldehyde, a key heterocyclic aldehyde intermediate. The document details its physicochemical and spectroscopic properties, outlines a common synthesis protocol, and discusses its current understanding within the context of biological activity, primarily as a precursor in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

This compound is a combustible liquid recognized for its role as a versatile building block in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 15022-15-8 | [1] |

| Molecular Formula | C₆H₆OS | [1] |

| Molecular Weight | 126.18 g/mol | [1] |

| Boiling Point | 69-74 °C at 8 Torr | ChemicalBook |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in alcohol | The Good Scents Company |

| Appearance | Colorless to amber liquid | [2] |

| InChIKey | JTGKLBDOZYMAEA-UHFFFAOYSA-N | [1] |

| SMILES | O=CCc1cccs1 | [3] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the methylene protons, and the three protons on the thiophene ring. The aldehydic proton (CHO) typically appears significantly downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The methylene protons (-CH₂-) adjacent to the thiophene ring would likely appear in the range of δ 3-4 ppm. The thiophene ring protons would exhibit signals in the aromatic region (δ 7-8 ppm), with coupling patterns indicative of their relative positions.

¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon signal, which is expected in the highly deshielded region of δ 190-200 ppm. The methylene carbon and the four distinct carbons of the thiophene ring will appear at higher field strengths. PubChem lists the availability of a ¹³C NMR spectrum, though the specific data is not detailed.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. The most prominent absorption band for this compound is the strong C=O stretching vibration of the aldehyde group, typically observed in the region of 1720-1740 cm⁻¹. Additional characteristic peaks include C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, C-H stretching of the thiophene ring above 3000 cm⁻¹, and C=C and C-S stretching vibrations associated with the thiophene ring at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

GC-MS: A Gas Chromatography-Mass Spectrometry data entry is available on PubChem, indicating a Kovats Retention Index of 1142 on a semi-standard non-polar column.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of the CHO group (m/z = 29) and cleavage of the C-C bond between the methylene group and the thiophene ring, leading to characteristic fragments.

Synthesis and Reactivity

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] While a specific, detailed experimental protocol for its synthesis is not widely published, methods for the closely related 2-thiophenecarboxaldehyde are well-documented and can be adapted. A common approach involves the Vilsmeier-Haack reaction.

General Synthesis Workflow

The synthesis of thiophene aldehydes often follows a formylation reaction pathway. The Vilsmeier-Haack reaction is a widely used method for this transformation.[2]

References

Spectroscopic Profile of 2-(Thiophen-2-yl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Thiophen-2-yl)acetaldehyde (CAS No. 15022-15-8). The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for their acquisition.

Chemical Identity and Properties

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 15022-15-8 | [PubChem][1] |

| Molecular Formula | C₆H₆OS | [PubChem][1] |

| Molecular Weight | 126.18 g/mol | [PubChem][1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 69-74 °C at 8 Torr |

Spectroscopic Data

This section presents the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted and, where available, experimental NMR data for this compound.

¹H NMR (Proton NMR) Data

No experimental ¹H NMR data for this compound was found in the public domain. The following table provides predicted chemical shifts and data for the structurally similar compound, 2-thiophenecarboxaldehyde, for reference.

| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Thiophenecarboxaldehyde | Multiplicity |

| H-3 (Thiophene) | ~7.2 | 7.94 | d |

| H-4 (Thiophene) | ~7.0 | 7.30 | t |

| H-5 (Thiophene) | ~7.4 | 7.99 | d |

| -CH₂- | ~3.8 | - | d |

| -CHO | ~9.8 | 9.99 | t |

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for this compound is available from the collection of Prof. W. Robien, Institute of Organic Chemistry, University of Vienna.[2]

| Carbon | Chemical Shift (ppm) |

| C-2 (Thiophene) | ~142 |

| C-3 (Thiophene) | ~128 |

| C-4 (Thiophene) | ~126 |

| C-5 (Thiophene) | ~125 |

| -CH₂- | ~45 |

| -CHO | ~198 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

No experimental IR spectrum for this compound was found in the public domain. The following table provides the expected characteristic absorption bands based on the functional groups present and data for the analogous compound 2-thiophenecarboxaldehyde.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820-2720 | Medium |

| C=O (aldehyde) | ~1725 | Strong |

| C=C (thiophene) | ~1500-1400 | Medium-Strong |

| C-H (thiophene) | ~3100 | Medium |

| C-S (thiophene) | ~800-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available from SpectraBase.[2]

| m/z | Relative Intensity (%) | Assignment |

| 126 | ~40 | [M]⁺ (Molecular ion) |

| 97 | ~100 | [M-CHO]⁺ |

| 84 | ~30 | [C₄H₄S]⁺ (Thiophene ring) |

| 53 | ~20 |

Experimental Protocols

This section details the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Samples: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

-

If necessary, derivatize the aldehyde to improve its volatility and chromatographic properties.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to acquire their own experimental data for critical applications and to consult the cited resources for further details.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Thiophen-2-yl)acetaldehyde

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Thiophen-2-yl)acetaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed information on expected spectral features, experimental protocols, and data interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No: 15022-15-8) possesses a unique structure combining an aldehyde functional group, a methylene bridge, and a thiophene ring.[2] Each of these components gives rise to characteristic vibrational modes that are detectable by IR spectroscopy. The primary functional groups to be analyzed are:

-

Aldehyde Group (-CHO): Characterized by a strong carbonyl (C=O) stretching vibration and a distinctive C-H stretching doublet.

-

Thiophene Ring: An aromatic heterocyclic system with specific C-H and C=C stretching and bending vibrations.

-

Methylene Group (-CH₂-): An aliphatic linker exhibiting typical C-H stretching and bending modes.

The interpretation of the IR spectrum relies on identifying the absorption peaks corresponding to these specific vibrational frequencies.

Predicted Infrared Absorption Data

While a publicly available, experimentally verified IR spectrum for this compound is not readily found in the searched literature, its spectral characteristics can be accurately predicted based on established group frequencies for aldehydes, thiophenes, and aliphatic chains.[3][4][5] The expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Notes |

| ~3100 - 3000 | Medium - Weak | Thiophene C-H | Aromatic C-H Stretch | Typical for heteroaromatic rings. |

| ~2925 - 2845 | Medium | Methylene C-H | Asymmetric & Symmetric Stretch | Arising from the -CH₂- group. |

| ~2830 - 2810 | Medium - Weak | Aldehyde C-H | C-H Stretch | The first peak of the characteristic aldehyde doublet.[3][4] |

| ~2730 - 2710 | Medium - Weak | Aldehyde C-H | C-H Stretch (Fermi Resonance) | The second, often more distinct, peak of the aldehyde doublet.[3][4] |

| ~1730 - 1715 | Strong | Aldehyde C=O | Carbonyl Stretch | Expected for a saturated aliphatic aldehyde. The thiophene ring is not directly conjugated with the carbonyl, so a significant frequency shift is not anticipated.[3][4] |

| ~1550 - 1400 | Medium - Variable | Thiophene C=C | Ring Stretch | Multiple bands are expected in this region, characteristic of the thiophene ring. |

| ~1470 - 1440 | Medium | Methylene C-H | Scissoring (Bending) | |

| ~850 - 700 | Strong | Thiophene C-H | Out-of-plane Bending (γ-CH) | The position is indicative of the 2-substitution pattern on the thiophene ring. |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for this compound can be achieved using standard laboratory procedures.[6][7] Given that the compound is a liquid at standard conditions, the neat sampling technique is most appropriate.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a modern and convenient method for acquiring IR spectra of liquid and solid samples with minimal preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric and instrumental interferences.

-

Sample Application: Place a single drop of neat this compound directly onto the surface of the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (Absorbance vs. Wavenumber).

-

Cleaning: Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7]

-

Alternative Methodology: Neat Sample Using Salt Plates

This traditional method is also suitable for liquid samples.

-

Materials: IR-transparent salt plates (e.g., NaCl or KBr), a sample of this compound.

-

Procedure:

-

Place one to two drops of the neat liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the "sandwiched" plates in the spectrometer's sample holder.

-

Acquire the spectrum following the instrument's standard operating procedure.

-

Clean the plates thoroughly with an appropriate dry solvent after use.[7]

-

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the experimental process.

Caption: Molecular Structure to IR Spectrum Correlation.

Caption: ATR-FTIR Experimental Workflow.

References

- 1. This compound [synhet.com]

- 2. This compound | C6H6OS | CID 6430722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Stability and Storage of 2-(Thiophen-2-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Thiophen-2-yl)acetaldehyde. The information herein is critical for ensuring the integrity of the compound in research and drug development applications, where purity and stability are paramount.

Core Stability Profile

This compound is a reactive aldehyde containing a thiophene ring, a chemical scaffold present in numerous pharmaceuticals. Its stability is influenced by its susceptibility to oxidation, polymerization, and sensitivity to light and air. The aldehyde functional group is inherently reactive and can undergo various transformations, while the thiophene ring can be subject to oxidation.

Key Stability Concerns:

-

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 2-(thiophen-2-yl)acetic acid. The thiophene ring itself can also be oxidized, particularly at the sulfur atom, to form thiophene-S-oxides, which can lead to further degradation or polymerization. The presence of air, especially in combination with light or elevated temperatures, can accelerate oxidative degradation.

-

Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides upon prolonged storage, particularly when exposed to air.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.

-

Photosensitivity: The compound is sensitive to light, which can catalyze oxidative processes and other degradation pathways.

-

Hygroscopicity: While not explicitly documented, the potential for hydration of the aldehyde group to form a gem-diol in the presence of water could be a consideration in aqueous formulations.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) or Frozen (≤ -20 °C) | To minimize degradation kinetics and prevent peroxide formation. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Light Exposure | In the dark (amber vials or light-proof containers) | To prevent photolytic degradation. |

| Container | Tightly sealed, airtight containers | To prevent exposure to air and moisture. |

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for the development of stability-indicating analytical methods.

Caption: Postulated degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the molecule to predict its long-term stability and identify potential degradation products.

General Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Detailed Methodologies for Stress Conditions

The following are example protocols for subjecting this compound to various stress conditions. The concentration of the stressor and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at 60°C for up to 72 hours, taking samples at appropriate time points.4. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at room temperature for up to 24 hours, taking samples at appropriate time points.4. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent.2. Add 3% hydrogen peroxide solution.3. Incubate at room temperature for up to 24 hours, protected from light.4. Analyze samples directly or after appropriate dilution. |

| Thermal Degradation | 1. Store the solid compound or a solution in a thermostatically controlled oven at a temperature above the recommended storage temperature (e.g., 60°C).2. Monitor for degradation over several days. |

| Photolytic Degradation | 1. Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamps).2. A control sample should be wrapped in aluminum foil to protect it from light. |

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at a wavelength appropriate for the thiophene chromophore (e.g., 230-260 nm). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This method would need to be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Summary of Recommendations

The following diagram summarizes the key considerations for maintaining the stability of this compound.

Safety and Hazards of 2-(Thiophen-2-yl)acetaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the safety and hazards associated with 2-(Thiophen-2-yl)acetaldehyde, a heterocyclic aldehyde compound. The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this chemical in their work. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from its structural analog, acetaldehyde, to provide a more complete, albeit provisional, hazard assessment. All data pertaining to acetaldehyde is clearly identified as such.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and for implementing appropriate safety measures.

| Property | Value |

| Molecular Formula | C₆H₆OS |

| Molecular Weight | 126.18 g/mol [1][2] |

| CAS Number | 15022-15-8[1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Thiopheneacetaldehyde, Thienyl-2-acetaldehyde |

| Appearance | Dark yellow liquid |

| Boiling Point | 198 °C / 388.4 °F @ 760 mmHg |

| Flash Point | 77 °C / 170.6 °F[3] |

| Specific Gravity | 1.200 |

| Storage Conditions | Keep in a dark place, sealed in dry, store in freezer, under -20°C.[2] Handle and store under an inert atmosphere. Store at 2-8°C.[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable liquids | 4 | H227: Combustible liquid[1] | No Pictogram |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] | Exclamation Mark |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] | Exclamation Mark |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] | Exclamation Mark |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] | Exclamation Mark |

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

Toxicological Data

Acute Toxicity (Acetaldehyde)

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 660 - 1930 mg/kg bw[4][5] |

| Oral (LD50) | Mouse | 1230 mg/kg bw[4] |

| Dermal (LD50) | Rabbit | 3540 mg/kg bw[4] |

| Inhalation (LC50) | Rat | 24040 mg/m³ (13300 ppm) for 4 hours[4] |

Irritation and Sensitization (Acetaldehyde)

-

Eye Irritation: Causes serious eye irritation.[1][6] Human volunteers reported eye irritation at concentrations as low as 50 ppm.[7]

-

Skin Irritation: Reported to cause slight skin irritation in rabbits.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[1][6] In humans, exposure to 135 ppm for 30 minutes caused upper respiratory tract irritation.[5]

-

Skin Sensitization: Limited evidence of skin sensitization.[4]

Repeated Dose Toxicity (Acetaldehyde)

-

Oral: In a 4-week drinking water study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was 125 mg/kg bw/day.[4]

-

Inhalation: In a 4-week inhalation study in rats, the No-Observed-Adverse-Effect-Concentration (NOAEC) was 270 mg/m³ (150 ppm), with degeneration of the olfactory epithelium observed at higher concentrations.[4]

Genotoxicity and Carcinogenicity (Acetaldehyde)

-

Genotoxicity: Acetaldehyde is considered to be genotoxic based on the weight of evidence from in vitro and in vivo studies.[4] It can form DNA adducts, leading to DNA damage.[8]

-

Carcinogenicity: Acetaldehyde is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[9] It is suspected of causing cancer.[1][6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD guidelines are typically followed for such evaluations. The following workflow represents a general approach for assessing the acute oral toxicity of a chemical like this compound, based on OECD Test Guideline 423.

Potential Signaling Pathways and Mechanism of Toxicity

While no specific studies have elucidated the signaling pathways affected by this compound, the toxicity of acetaldehyde is known to be mediated by its high reactivity and ability to form covalent adducts with various biomolecules. The metabolism of thiophene-containing drugs can also lead to reactive metabolites.

The primary mechanism of acetaldehyde toxicity involves:

-

Protein Adduct Formation: Acetaldehyde binds to proteins, impairing their function.[5] For example, binding to tubulin disrupts microtubule formation, affecting protein secretion.[5]

-

DNA Adduct Formation: Covalent binding to DNA can lead to genotoxicity and carcinogenicity.[8]

-

Oxidative Stress: Acetaldehyde can deplete glutathione (GSH), a key antioxidant, leading to increased oxidative stress and lipid peroxidation.[5][10]

The metabolic pathway of acetaldehyde, which may share similarities with that of this compound, is depicted below.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound and its structural analog, strict safety protocols must be followed.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[3]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

-

-

Spill Response: Absorb with inert material and dispose of in accordance with local regulations. Prevent entry into drains and waterways.[1]

Conclusion

This compound is a combustible liquid that is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific toxicological data for this compound is scarce, information from its structural analog, acetaldehyde, suggests the potential for more severe hazards, including genotoxicity and carcinogenicity. It is imperative that this compound is handled with appropriate caution, utilizing stringent safety measures to minimize exposure. Further research is needed to fully characterize the toxicological profile and specific mechanisms of action of this compound.

References

- 1. This compound | C6H6OS | CID 6430722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15022-15-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-thiophene acetaldehyde, 15022-15-8 [thegoodscentscompany.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Metabolic effects of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kinetics.engin.umich.edu [kinetics.engin.umich.edu]

- 8. The Involvement of Acetaldehyde in Ethanol-Induced Cell Cycle Impairment [mdpi.com]

- 9. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 10. Pathophysiological Aspects of Alcohol Metabolism in the Liver [mdpi.com]

Technical Guide to the Material Safety of 2-(Thiophen-2-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2-(Thiophen-2-yl)acetaldehyde, intended for use by professionals in research and development. The information is compiled from publicly available safety data sheets and toxicological databases.

Chemical and Physical Properties

This compound is a combustible liquid with a pungent odor.[1] Proper handling and storage are crucial to ensure laboratory safety. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 15022-15-8 | [2] |

| Molecular Formula | C₆H₆OS | [2] |

| Molecular Weight | 126.18 g/mol | [2] |

| Appearance | Dark yellow liquid | [1] |

| Boiling Point | 198 °C / 388.4 °F @ 760 mmHg | [1] |

| Flash Point | 77 °C / 170.6 °F | [1] |

| Specific Gravity | 1.200 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include its combustible nature, oral toxicity, and irritant properties to the skin, eyes, and respiratory system.[2]

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source:[2]

Toxicological Information

For the purpose of providing a toxicological reference, the data for the structurally related compound, acetaldehyde, is presented below. It is crucial to note that this data is for a different chemical and should not be directly extrapolated to this compound.

Toxicological Data for Acetaldehyde (CAS: 75-07-0)

| Endpoint | Species | Value |

| Acute Oral LD50 | Rat | 661 mg/kg |

| Acute Dermal LD50 | Rabbit | 3540 mg/kg |

| Acute Inhalation LC50 | Mouse | 23000 mg/m³ (4 hours) |

| Acute Inhalation LC50 | Rat | 13300 ppm (4 hours) |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory purposes. The methodologies for assessing skin and eye irritation are outlined below as representative examples.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6]

-

Test System: The study is typically conducted using healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Following exposure, the dressing and any residual test substance are removed.

-

-

Observation:

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized scale.

-

The reversibility of any observed effects is also assessed.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for determining the potential of a substance to cause eye irritation or corrosion.[7][8]

-

Test System: The test is performed on healthy young adult albino rabbits.

-

Procedure:

-

Observation:

-

The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.

-

The cornea, iris, and conjunctiva are evaluated for any lesions or reactions, which are scored based on a standardized system.

-

The reversibility of observed effects is monitored.

-

Safe Handling and Emergency Procedures

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory. This includes the use of appropriate personal protective equipment (PPE), handling in a well-ventilated area, and having emergency procedures in place.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, and flame.[1] It is recommended to store under an inert atmosphere, such as nitrogen.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1]

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-thiophene acetaldehyde, 15022-15-8 [thegoodscentscompany.com]

- 2. This compound | C6H6OS | CID 6430722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Inhalation toxicity of acetaldehyde in rats. I. Acute and subacute studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. :: Environmental Analysis Health and Toxicology [eaht.org]

The Expanding Therapeutic Landscape of Thiophene Compounds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of thiophene compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activities of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiophene derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| Thiophene Derivative 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| Thiophene Derivative 15b | A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |

| Thienopyrimidine 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| Thienopyrimidine 3b | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | Not specified |

| Pyrrolothienopyrimidine 4c | HepG2 (Liver) | 3.023 | Doxorubicin | Not specified |

| Pyrrolothienopyrimidine 4c | PC-3 (Prostate) | 3.12 | Doxorubicin | Not specified |

| Thiophene Carboxamide 2b | Hep3B (Liver) | 5.46 | Not specified | Not specified |

| Thiophene Carboxamide 2d | Hep3B (Liver) | 8.85 | Not specified | Not specified |

| Bis-chalcone 5a | A549 (Lung) | 41.99 ± 7.64 | Cisplatin | Not specified |

| Thiazolyl Pyridine 8e | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |

| Fused Thiophene S8 | A-549 (Lung) | Effective at 10⁻⁴ M | Adriamycin | Not specified |

Signaling Pathways in Anticancer Activity

Thiophene derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways are two of the most significant targets.

A novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been shown to induce apoptosis in neuroblastoma cells by regulating both the AKT and MAPK pathways[1]. Another study demonstrated that a thiophene derivative could inflict cytotoxicity in human acute lymphoblastic leukemia cells by downregulating members of the Jak/Stat pathway, with minor effects on the MAPK pathway proteins like ERK 1/2, JNK, and p38[2]. Furthermore, certain fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT[3]. The interaction of thiophene derivatives with these pathways often leads to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells.

Figure 1: Simplified overview of thiophene derivatives' interaction with AKT and MAPK signaling pathways in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Add 100 µL of the thiophene derivative solution (at various concentrations) to each well. Include a solvent control and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for another 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5.0 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activities of Thiophene Derivatives

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Thiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including drug-resistant bacteria.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiophene compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 4 | Not specified | Not specified |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 16 | Not specified | Not specified |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 4 | Not specified | Not specified |

| Thiophene Derivative 5 | Colistin-Resistant E. coli | 16 | Not specified | Not specified |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16 | Not specified | Not specified |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 16 | Not specified | Not specified |

| Thiophene Derivative S1 | B. subtilis | 0.81 µM/ml | Cefadroxil | Not specified |

| Thiophene Derivative S1 | S. aureus | 0.81 µM/ml | Cefadroxil | Not specified |

| Thiophene Derivative S1 | E. coli | 0.81 µM/ml | Cefadroxil | Not specified |

| Thiophene Derivative S4 | A. niger | 0.91 µM/ml | Fluconazole | Not specified |

| Thiophene Derivative S4 | C. albicans | 0.91 µM/ml | Fluconazole | Not specified |

| Spiro–indoline–oxadiazole 17 | C. difficile | 2 to 4 | Not specified | Not specified |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Procedure (based on EUCAST guidelines):

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the thiophene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activities of Thiophene Derivatives

Thiophene-containing compounds have been investigated for their anti-inflammatory properties, with many exhibiting inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes.

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) of Reference |

| VIIa | COX-2 | 0.29 | 67.2 | Celecoxib | 0.42 |

| Thiophene Derivative 1 | 5-LOX | 29.2 | Not applicable | Not specified | Not specified |

| Thiophene Derivative 47 | COX-2 | 0.33 | Not specified | Not specified | Not specified |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

Neuroprotective Activities of Thiophene Derivatives

Thiophene-based compounds are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data on Neuroprotective Activity

The inhibitory effect of thiophene derivatives on AChE is a measure of their potential to alleviate symptoms of cognitive decline.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Thiophene Derivatives

| Compound/Derivative | AChE Inhibition (%) | IC50 (µM) | Reference Compound | Reference Inhibition (%) / IC50 (µM) |

| IIId | 60 | Not specified | Donepezil | 40 |

| IIIa | 56.67 | Not specified | Donepezil | 40 |

| VIb | 56.6 | Not specified | Donepezil | 40 |

| VIg | 56.6 | Not specified | Donepezil | 40 |

| VIh | 51.67 | Not specified | Donepezil | 40 |

| Chalcone-Coumarin 23e | Not specified | 0.42 ± 0.019 | Galantamine | 1.142 ± 0.027 |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a spectrophotometric assay used to measure AChE activity.

Procedure:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the thiophene compound (inhibitor).

-

Enzyme Reaction: In a cuvette or 96-well plate, mix the AChE enzyme solution with the thiophene compound and incubate for a specific period.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide and DTNB solution.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the thiophene compound compared to a control without the inhibitor.

Conclusion

The diverse biological activities of thiophene compounds underscore their immense potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and harness the therapeutic benefits of this versatile heterocyclic scaffold. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel thiophene derivatives will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.

References

- 1. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of 2-(Thiophen-2-yl)acetaldehyde: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)acetaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its thiophene moiety, a well-recognized pharmacophore, and the reactive aldehyde group make it a versatile precursor for a wide range of complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its application in the synthesis of pharmacologically relevant scaffolds, such as tetrahydro-β-carbolines via the Pictet-Spengler reaction.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. While specific offerings and stock levels may vary, the following companies are notable commercial sources:

These suppliers generally provide essential documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (CoA), upon request.[1] CoAs are critical for researchers to understand the quality and purity of the starting material for their experiments.

Physicochemical and Safety Data

A comprehensive understanding of the properties of this compound is essential for its safe handling and effective use in synthesis. The following tables summarize key quantitative data, compiled from various sources. It is important to note that while a specific Certificate of Analysis was not publicly available, the data presented represents typical specifications and experimentally determined values.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 15022-15-8 | [1][4] |

| Molecular Formula | C₆H₆OS | [4] |

| Molecular Weight | 126.18 g/mol | [4] |

| Appearance | Not specified (typically a liquid) | |

| Boiling Point | 69-74 °C @ 8 Torr | |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | |

| Kovats Retention Index | 1142 (Semi-standard non-polar) | [4] |

Table 2: Purity and Typical Analytical Specifications

| Parameter | Specification/Method | Notes |

| Purity | ≥95% - >99% | Purity levels can vary between suppliers and batches.[1] |

| Analytical Methods | HPLC, GC-MS, NMR, IR | Suppliers typically use a combination of these methods for quality control.[1] |

| Impurities | Not specified | A detailed impurity profile would be provided in a batch-specific Certificate of Analysis. |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification |

| H227: Combustible liquid | Flammable liquids (Category 4) |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

| Data sourced from PubChem CID 6430722.[4] |

Key Synthetic Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines, a core scaffold in many natural products and pharmaceutically active compounds.[5] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound serves as a valuable aldehyde component in this reaction, leading to the formation of 1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline.

Caption: Pictet-Spengler reaction pathway for the synthesis of a tetrahydro-β-carboline.

Experimental Protocol: Synthesis of 1-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline

This protocol is adapted from established procedures for the Pictet-Spengler reaction of tryptamine with various aldehydes.

Materials:

-

Tryptamine

-

This compound

-

Glacial Acetic Acid (AcOH)

-

Dichloromethane (CH₂Cl₂), dry

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., methanol, dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve tryptamine (1 equivalent) in a mixture of glacial acetic acid and dry dichloromethane (e.g., a 1:2 v/v ratio).

-

To this solution, add this compound (1.2 equivalents) dropwise with stirring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-β-carboline.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Quality Control and Analytical Methodology

For researchers developing drug substances, rigorous quality control of starting materials is paramount. While a specific, detailed analytical method validation for this compound is not publicly available, a general workflow for the quality control of such a raw material can be outlined.

Caption: A typical quality control workflow for a chemical raw material.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its utility in the construction of complex heterocyclic systems, such as the tetrahydro-β-carboline scaffold via the Pictet-Spengler reaction, underscores its importance. Researchers and drug development professionals should source this material from reputable suppliers who can provide comprehensive analytical data to ensure the quality and reproducibility of their synthetic endeavors. The experimental protocol and quality control workflow provided in this guide serve as a valuable resource for the effective and safe utilization of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Thiophen-2-yl)acetaldehyde from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-(Thiophen-2-yl)acetaldehyde, a valuable building block in medicinal chemistry and drug development, starting from thiophene. The synthesis is presented as a reliable three-step sequence: Friedel-Crafts acylation, ketone reduction, and subsequent alcohol oxidation.

Overall Synthesis Workflow

The transformation of thiophene to this compound is efficiently achieved through the following three-step reaction sequence. The workflow diagram below illustrates the progression from the starting material through key intermediates to the final product, highlighting the principal reagents for each transformation.

Caption: Three-step synthesis of this compound.

Physicochemical and Reaction Data Summary

The following tables summarize the key physicochemical properties of the compounds involved and the typical quantitative data for each reaction step.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Thiophene | C₄H₄S | 84.14 | 84 | 1.051 |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 214[1] | 1.168[2] |

| 2-(Thiophen-2-yl)ethanol | C₆H₈OS | 128.19 | 108-109 / 13 mmHg[3][4] | 1.153[3][4] |

| This compound | C₆H₆OS | 126.18[5] | 69-74 / 8 Torr | ~1.157 |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Catalyst / Conditions | Typical Yield |

| 1 | Friedel-Crafts Acylation | Thiophene, Acetic Anhydride | H₃PO₄, 70-80°C, 3-5 h | ~95% |

| 2 | Ketone Reduction | 2-Acetylthiophene | NaBH₄, Methanol, 0°C to RT | >90% |

| 3 | Alcohol Oxidation | 2-(Thiophen-2-yl)ethanol | PCC, DCM, RT | ~85-90% |

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene

Principle: This reaction is an electrophilic aromatic substitution where thiophene is acylated with acetic anhydride using a phosphoric acid catalyst to yield 2-acetylthiophene. This method avoids harsh Lewis acids and offers high regioselectivity for the 2-position.

Materials and Reagents:

-

Thiophene (C₄H₄S)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Phosphoric Acid (H₃PO₄, 85%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl Ether

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add thiophene (1.0 eq) and phosphoric acid (0.1 eq).

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 90°C.

-

After the addition is complete, continue stirring the reaction mixture at 75°C for 3 hours. Monitor the reaction progress by TLC or GC.

-

Cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 2-acetylthiophene is purified by vacuum distillation to yield a yellow liquid.[1]

Step 2: Reduction of 2-Acetylthiophene to 2-(Thiophen-2-yl)ethanol

Principle: The ketone functional group of 2-acetylthiophene is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄), a mild and effective reducing agent.[6] The reaction is performed in an alcoholic solvent at a low temperature to ensure high yield and purity.

Materials and Reagents:

-

2-Acetylthiophene (C₆H₆OS)

-

Sodium Borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-acetylthiophene (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 1M HCl until the pH is ~5-6 to neutralize excess NaBH₄ and decompose the borate ester complex.

-

Remove the methanol using a rotary evaporator.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain crude 2-(thiophen-2-yl)ethanol, which can be purified further by column chromatography or vacuum distillation.

Step 3: Oxidation of 2-(Thiophen-2-yl)ethanol to this compound

Principle: The primary alcohol, 2-(thiophen-2-yl)ethanol, is oxidized to the corresponding aldehyde using Pyridinium Chlorochromate (PCC). PCC is a mild oxidant that effectively stops the oxidation at the aldehyde stage, preventing the formation of the carboxylic acid.[7][8][9] The reaction is carried out in an anhydrous non-polar solvent.

Materials and Reagents:

-

2-(Thiophen-2-yl)ethanol (C₆H₈OS)

-

Pyridinium Chlorochromate (PCC, CrO₃·C₅H₅N·HCl)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Short path distillation apparatus (optional)

-

Sintered glass funnel

Procedure:

-

In a flask under a nitrogen atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane.

-

Add a solution of 2-(thiophen-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension at room temperature.

-